molecular formula C16H23FN2O4S B13850262 3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid

3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid

Cat. No.: B13850262
M. Wt: 358.4 g/mol
InChI Key: GHDCGWBSCKVCFE-UHFFFAOYSA-N
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Description

3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexyl ring substituted with a 4-fluorophenylsulfonamido group and a methylamino group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.

    Introduction of the 4-Fluorophenylsulfonamido Group: This step involves the sulfonation of 4-fluoroaniline, followed by coupling with the cyclohexyl ring.

    Addition of the Methylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylsulfonamido Cyclohexane: Similar structure but lacks the methylamino group.

    Cyclohexyl Methylamino Propanoic Acid: Similar structure but lacks the 4-fluorophenylsulfonamido group.

Uniqueness

The unique combination of the 4-fluorophenylsulfonamido group and the methylamino group in 3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H23FN2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

3-[[4-[(4-fluorophenyl)sulfonylamino]cyclohexyl]-methylamino]propanoic acid

InChI

InChI=1S/C16H23FN2O4S/c1-19(11-10-16(20)21)14-6-4-13(5-7-14)18-24(22,23)15-8-2-12(17)3-9-15/h2-3,8-9,13-14,18H,4-7,10-11H2,1H3,(H,20,21)

InChI Key

GHDCGWBSCKVCFE-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)O)C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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